molecular formula C11H13BrClNO2 B2557272 Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride CAS No. 2416218-64-7

Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Cat. No.: B2557272
CAS No.: 2416218-64-7
M. Wt: 306.58
InChI Key: GMUHWXAZHLCZGC-SNVBAGLBSA-N
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Description

Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride typically involves the following steps:

    Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position.

    Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to form the methyl ester.

    Resolution: The racemic mixture is resolved to obtain the (3R)-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted isoquinoline derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Scientific Research Applications

Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Lacks the bromine atom at the 7-position.

    Methyl (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Contains a chlorine atom instead of bromine.

    Methyl (3R)-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Contains a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 7-position in Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKVSEPAXZUMQO-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C(CN1)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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